Welcome to the BenchChem Online Store!
molecular formula C11H10N2O2 B8323746 2-Cyano-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

2-Cyano-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

Cat. No. B8323746
M. Wt: 202.21 g/mol
InChI Key: SVJNHBJBRVQQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08153651B2

Procedure details

A mixture of lithium iodide (10.3 g, 77.0 mmol), methyl 2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylate (3.32 g, 15.4 mmol) and pyridine (39 mL, 480 mmol) was divided evenly between two 35 mL vials and the mixtures submitted to microwave irradiation for 4 hr at 130° C. The reactions were combined and concentrated to ˜15 mL. The residue was diluted with water (50 mL) and DCM (200 mL) and 1M citric acid (150 mL) was added until a pH of 4 was attained. The aqueous was extracted with additional DCM (200 mL) and the combined organics was washed with 0.25 M citric acid (150 mL). The citric acid wash was back extracted with DCM (50 mL) and the combined organics were dried ((Na2SO4), filtered and evaporated. The residue was dissolved in DCM (200 mL) and washed with 0.5 M citric acid (50 mL×2). Each citric acid wash was back extracted with DCM (25 mL) and the combined organics dried (Na2SO4), filtered and evaporated to obtain a yellow solid (2.54 g, 82%). m/z=201.2 (M−H)−. 1H NMR (400 MHz, DMSO-d6) δ 12.47 (br s, 1H), 7.80 (d, J=8.1 Hz, 1H), 7.77 (d, J=8.1 Hz, 1H), 3.12-2.84 (m, 4H), 2.83-2.74 (m, 1H), 2.22-2.13 (m, 1H), 1.94-1.83 (m, 1H).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
methyl 2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylate
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[I-].[Li+].[C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH:10]([C:15]([O:17]C)=[O:16])[CH2:9][CH2:8][C:7]=2[N:6]=1)#[N:4].N1C=CC=CC=1>>[C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH:10]([C:15]([OH:17])=[O:16])[CH2:9][CH2:8][C:7]=2[N:6]=1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
[I-].[Li+]
Name
methyl 2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylate
Quantity
3.32 g
Type
reactant
Smiles
C(#N)C1=NC=2CCC(CC2C=C1)C(=O)OC
Name
Quantity
39 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
two
Quantity
35 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation for 4 hr at 130° C
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜15 mL
ADDITION
Type
ADDITION
Details
The residue was diluted with water (50 mL) and DCM (200 mL) and 1M citric acid (150 mL)
ADDITION
Type
ADDITION
Details
was added until a pH of 4
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with additional DCM (200 mL)
WASH
Type
WASH
Details
the combined organics was washed with 0.25 M citric acid (150 mL)
WASH
Type
WASH
Details
The citric acid wash
EXTRACTION
Type
EXTRACTION
Details
was back extracted with DCM (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried ((Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (200 mL)
WASH
Type
WASH
Details
washed with 0.5 M citric acid (50 mL×2)
WASH
Type
WASH
Details
Each citric acid wash
EXTRACTION
Type
EXTRACTION
Details
was back extracted with DCM (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=2CCC(CC2C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.